molecular formula C17H16N4O2 B14940025 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B14940025
M. Wt: 308.33 g/mol
InChI Key: DVWSBVHNEDNWPY-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Propanamide Moiety: This involves the reaction of the oxadiazole intermediate with a suitable amine, such as pyridin-2-ylmethylamine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In medicinal applications, it could interact with specific molecular targets, such as receptors or enzymes, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

The uniqueness of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C17H16N4O2/c22-15(19-12-14-8-4-5-11-18-14)9-10-16-20-17(21-23-16)13-6-2-1-3-7-13/h1-8,11H,9-10,12H2,(H,19,22)

InChI Key

DVWSBVHNEDNWPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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